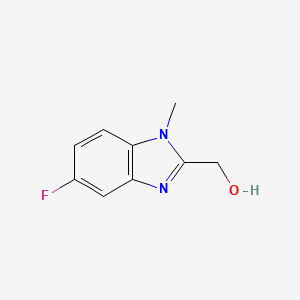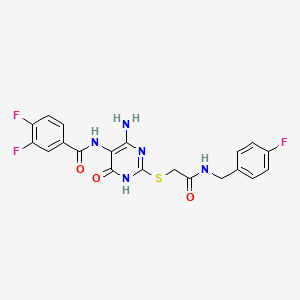![molecular formula C18H24N4O7S2 B14126485 [amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate](/img/structure/B14126485.png)
[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxystilbamidine bis(methanesulfonate) is a fluorescent cationic dye widely used as a retrograde neuronal tracerThis compound is particularly valuable in neuroanatomical research due to its intense fluorescence and high resistance to fading .
准备方法
Hydroxystilbamidine bis(methanesulfonate) can be synthesized through a series of chemical reactions involving the condensation of 2-hydroxybenzaldehyde with 4-carbamimidoylbenzaldehyde, followed by the addition of methanesulfonic acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction pathways, optimized for yield and purity.
化学反应分析
Hydroxystilbamidine bis(methanesulfonate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
科学研究应用
Hydroxystilbamidine bis(methanesulfonate) has numerous applications in scientific research:
Neuroanatomy: Used as a retrograde tracer to map neural pathways and study the morphology of neurons
Cell Biology: Employed in fluorescence microscopy to label and visualize cellular structures.
Medicine: Investigated for its potential in diagnosing and treating neurological disorders.
Industry: Utilized in the development of fluorescent probes and dyes for various applications
作用机制
The mechanism of action of Hydroxystilbamidine bis(methanesulfonate) involves its ability to cross cell membranes in its uncharged form and bind to intracellular targets. It primarily targets extracellular DNA and lysosomes, leading to the inhibition of cell division and reproduction in certain organisms . In neurons, it labels the cell body and dendrites, allowing for detailed mapping of neural connections .
相似化合物的比较
Hydroxystilbamidine bis(methanesulfonate) is unique due to its intense fluorescence and high resistance to fading. Similar compounds include:
Fluorescein: Another fluorescent dye used in various biological applications.
Rhodamine: Known for its bright fluorescence and use in microscopy.
属性
分子式 |
C18H24N4O7S2 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC 名称 |
[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate |
InChI |
InChI=1S/C16H16N4O.2CH4O3S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*1-5(2,3)4/h1-9,21H,(H3,17,18)(H3,19,20);2*1H3,(H,2,3,4)/b4-1+;; |
InChI 键 |
YGNSQKCULHSJDC-HFPMQDOPSA-N |
手性 SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=[NH2+])N)O)C(=[NH2+])N |
规范 SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=[NH2+])N)O)C(=[NH2+])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


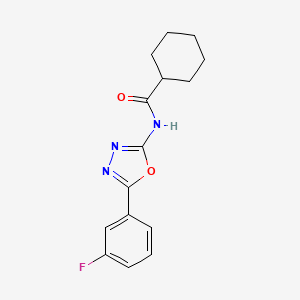
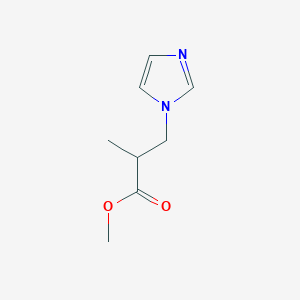
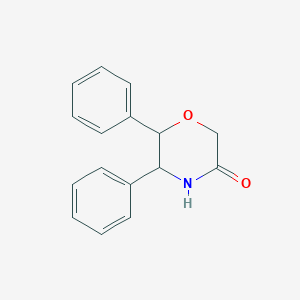

![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126427.png)
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide](/img/structure/B14126431.png)
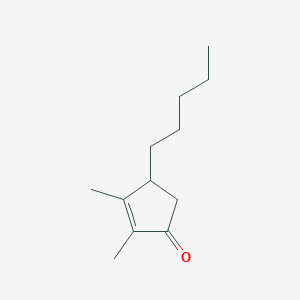
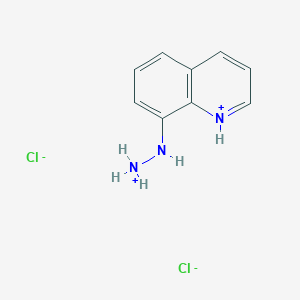
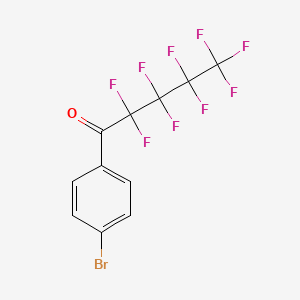

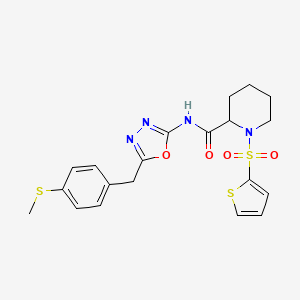
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126473.png)
